N1-Ethyl vs. N1-Methyl: Lipophilicity and Conformational Flexibility Differentiation
Replacing the N1-ethyl group with N1-methyl (CAS 2097954-59-9) reduces the computed XLogP3 from 0.8 to 0.6 (a 0.2 log unit decrease in predicted lipophilicity), while the number of rotatable bonds decreases from 2 to 1, indicating reduced conformational freedom . The predicted boiling point drops from 423.7±45.0°C to 417.5±45.0°C . These differences, while modest individually, collectively affect passive membrane permeability and entropic binding contributions in target engagement studies.
| Evidence Dimension | Computed XLogP3, rotatable bond count, boiling point |
|---|---|
| Target Compound Data | XLogP3 = 0.8; Rotatable bonds = 2; Boiling point = 423.7±45.0°C (predicted) |
| Comparator Or Baseline | N-Methyl analog (CAS 2097954-59-9): XLogP3 = 0.6; Rotatable bonds = 1; Boiling point = 417.5±45.0°C (predicted) |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic); ΔRotatable bonds = +1 (greater conformational flexibility); ΔBP ≈ +6°C |
| Conditions | Computed/predicted properties from authoritative chemical databases (chem960.com) |
Why This Matters
The higher lipophilicity and additional rotatable bond of the N1-ethyl compound may yield distinct membrane permeability and target binding entropy profiles, making it non-interchangeable with the N-methyl analog in SAR campaigns.
